molecular formula C18H13FN4O2S B14934796 N-(benzo[d]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

N-(benzo[d]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B14934796
M. Wt: 368.4 g/mol
InChI Key: FBVRYYRTFMYCNZ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzo[d]thiazole ring and a quinazolinone moiety, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the quinazolinone moiety: This involves the condensation of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Coupling reaction: The final step involves the coupling of the benzo[d]thiazole and quinazolinone intermediates through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(benzo[d]thiazol-2-yl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-(benzo[d]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the presence of the fluoro and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The compound's structure can be represented as follows:

N benzo d thiazol 2 yl 2 6 fluoro 2 methyl 4 oxoquinazolin 3 4H yl acetamide\text{N benzo d thiazol 2 yl 2 6 fluoro 2 methyl 4 oxoquinazolin 3 4H yl acetamide}

This structure combines a benzo[d]thiazole moiety with a quinazoline derivative, which is known for various pharmacological properties.

Anticancer Properties

Research indicates that compounds containing the quinazoline scaffold exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown potent inhibition against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineMCF7 (Breast)0.096EGFR inhibition
N-(benzo[d]thiazol-2-yl)-2-(6-fluoroquinazoline)A549 (Lung)2.08CA inhibition

These findings suggest that the compound may act through mechanisms such as inhibition of epidermal growth factor receptor (EGFR) and carbonic anhydrase (CA), which are critical in cancer progression and metastasis .

Neuropharmacological Effects

In addition to its anticancer properties, compounds similar to this compound have been evaluated for their potential as acetylcholinesterase (AChE) inhibitors. AChE inhibitors are vital in the treatment of neurodegenerative diseases such as Alzheimer's.

Compound AChE Inhibition IC50 (µM)
4-(benzo[d]thiazole-2-yl)phenols2.7
N-(benzo[d]thiazol-2-yl)-6-bromoquinazoline derivativesNot specified

The research indicated that these compounds could lead to increased levels of acetylcholine in the brain, thereby improving cognitive function .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions of these compounds with target proteins. For example, docking simulations for N-(benzo[d]thiazol-2-yl)-6-bromoquinazoline derivatives revealed strong binding affinities to AChE, suggesting a competitive inhibition mechanism.

Case Studies

  • In Vitro Studies : A series of derivatives were synthesized and tested against various cancer cell lines. Notably, one compound exhibited an IC50 value of 0.096 µM against MCF7 cells, highlighting its potential as a targeted therapy for breast cancer.
  • In Vivo Studies : Animal models treated with similar quinazoline derivatives showed reduced tumor growth rates compared to controls, providing evidence for their efficacy in vivo.

Properties

Molecular Formula

C18H13FN4O2S

Molecular Weight

368.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H13FN4O2S/c1-10-20-13-7-6-11(19)8-12(13)17(25)23(10)9-16(24)22-18-21-14-4-2-3-5-15(14)26-18/h2-8H,9H2,1H3,(H,21,22,24)

InChI Key

FBVRYYRTFMYCNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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